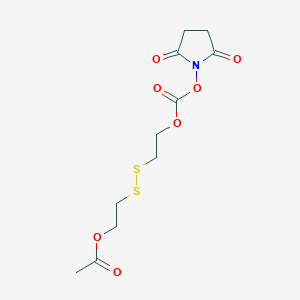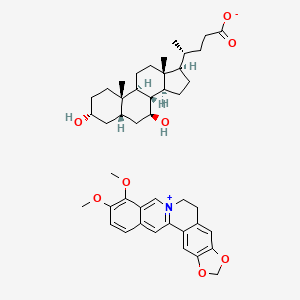![molecular formula C26H30ClF4N7O B10831487 6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B10831487.png)
6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of GDC-6036-NH involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and the final product. The industrial production methods for GDC-6036-NH are designed to ensure high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
GDC-6036-NH undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GDC-6036-NH has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology and medicine, it is used in cancer research to study the effects of KRAS G12C inhibition on tumor growth and progression. The compound has shown promising anti-tumor activity in preclinical and clinical studies, making it a valuable tool for developing new cancer therapies .
Mechanism of Action
The mechanism of action of GDC-6036-NH involves the inhibition of the KRAS G12C protein. This protein is a signaling GTPase that cycles between active GTP-bound and inactive GDP-bound states to regulate intracellular signaling in response to extracellular growth factors. GDC-6036-NH irreversibly locks the KRAS G12C protein in an inactive state, thereby turning off its oncogenic signaling and inhibiting cell proliferation, migration, and survival .
Comparison with Similar Compounds
GDC-6036-NH is unique in its high potency and selectivity for the KRAS G12C mutation. Similar compounds include other KRAS G12C inhibitors such as AMG 510 and MRTX849. While these compounds also target the KRAS G12C mutation, GDC-6036-NH has shown superior efficacy and safety profiles in preclinical and clinical studies .
Properties
Molecular Formula |
C26H30ClF4N7O |
|---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C26H30ClF4N7O/c1-13-9-18(32)34-23(20(13)26(29,30)31)19-17(27)10-16-22(21(19)28)35-25(39-12-15-5-4-7-37(15)3)36-24(16)38-8-6-33-11-14(38)2/h9-10,14-15,33H,4-8,11-12H2,1-3H3,(H2,32,34)/t14-,15-/m0/s1 |
InChI Key |
XPOSONRWHCKUDU-GJZGRUSLSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C |
Canonical SMILES |
CC1CNCCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B10831422.png)
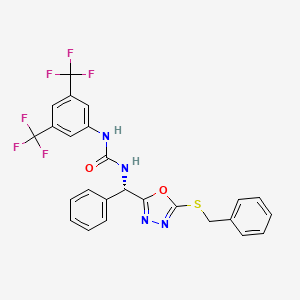
![3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B10831445.png)
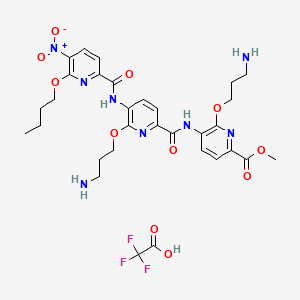

![Isopropyl 2-[({5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl}methoxy(phenoxy)phosphoryl)amino]propanoate](/img/structure/B10831474.png)
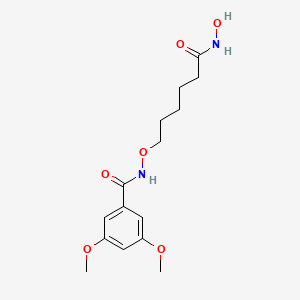
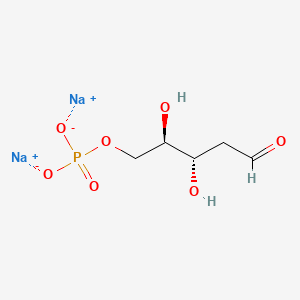
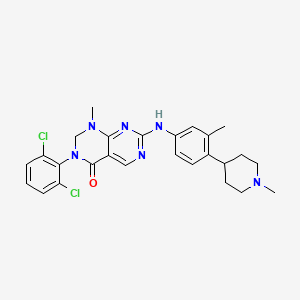
![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)
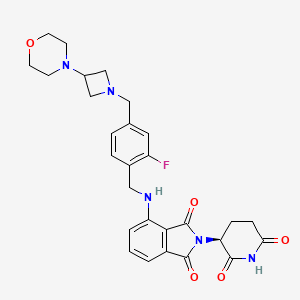
![2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10831505.png)
